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Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-tert-
Butylbenzophenone (CAS No. 22679-54-5), a key intermediate in organic synthesis and a
notable photoinitiator.[1][2] Aimed at researchers, chemists, and quality control professionals,
this document synthesizes data from Nuclear Magnetic Resonance (*H and 3C NMR), Infrared
(IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section details not only the spectral
data but also the underlying principles and experimental considerations, offering a holistic
understanding of how these techniques are synergistically employed for the unambiguous
structural elucidation and characterization of this compound.

Introduction: The Molecular Profile of 4-tert-
Butylbenzophenone

4-tert-Butylbenzophenone, with the molecular formula C17H1s80, is an aromatic ketone
featuring a benzoyl group attached to a benzene ring substituted with a tert-butyl group at the
para position.[1][2] This substitution significantly influences the molecule's electronic properties
and, consequently, its spectroscopic signature compared to the parent benzophenone
molecule. Understanding its spectral characteristics is paramount for confirming its identity,
assessing its purity, and predicting its behavior in various chemical environments. This guide
will dissect its signature across four primary spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in organic
chemistry. By probing the magnetic properties of atomic nuclei, primarily *H and 13C, it provides
detailed information about the chemical environment, connectivity, and spatial arrangement of
atoms within a molecule.

Experimental Protocol: NMR Sample Preparation and
Acquisition

A standardized protocol ensures reproducibility and accuracy of the acquired NMR data.
Methodology:

o Sample Preparation: A sample of 5-10 mg of 4-tert-Butylbenzophenone is dissolved in
approximately 0.6-0.7 mL of deuterated chloroform (CDCIz). CDClIs is a standard solvent for
non-polar to moderately polar organic compounds, and its residual proton signal (at ~7.26
ppm) and carbon signals (at ~77.16 ppm) serve as convenient internal references.

 Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal
standard, with its signal defined as 0.0 ppm for both *H and *3C spectra.

 Instrumentation: Spectra are typically acquired on a 400 MHz (or higher) NMR spectrometer.

o Acquisition Parameters: For *H NMR, a sufficient number of scans are acquired to achieve a
good signal-to-noise ratio. For 33C NMR, which is inherently less sensitive, a greater number
of scans are necessary, often employing proton decoupling to simplify the spectrum and
enhance signal intensity.

Caption: Workflow for NMR Data Acquisition.

'H NMR Spectrum: Proton Environment Analysis

The *H NMR spectrum of 4-tert-Butylbenzophenone is characterized by distinct signals
corresponding to the aromatic protons and the highly shielded protons of the tert-butyl group.
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Table 1: *H NMR Spectral Data for 4-tert-Butylbenzophenone in CDCIs

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
] Aromatic H (ortho to
~7.78-7.72 Multiplet 4H
C=0)
_ Aromatic H (meta,
~7.58 -7.42 Multiplet 5H
para)
~1.35 Singlet 9H -C(CHs)s

Interpretation:

e Aromatic Region (7.3-7.8 ppm): The protons on the two aromatic rings are deshielded due to
the anisotropic effect of the ring currents and the electron-withdrawing nature of the carbonyl
group. The protons ortho to the carbonyl group are typically the most deshielded. The
overlapping multiplets in this region arise from the complex spin-spin coupling between the
protons of the unsubstituted phenyl ring and the para-substituted ring.

 Aliphatic Region (~1.35 ppm): The nine protons of the tert-butyl group are chemically
equivalent due to free rotation around the C-C single bonds. They appear as a single, sharp
peak (singlet) with a high integration value (9H).[3] Its upfield chemical shift is characteristic
of shielded alkyl protons, distant from any electron-withdrawing groups.

13C NMR Spectrum: Carbon Skeleton Elucidation

The proton-decoupled 3C NMR spectrum provides a count of the chemically non-equivalent
carbon atoms and information about their chemical environment.

Table 2: 13C NMR Spectral Data and Assignments for 4-tert-Butylbenzophenone in CDCls
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Chemical Shift (6) ppm

Assignment

Rationale

Highly deshielded due to the

~196.1 C=0 (Carbonyl) electronegativity of oxygen and
its sp2 hybridization.
] Attached to the tert-butyl
Quaternary Aromatic C (para ) )
~156.5 group; deshielded by aromatic
to C=0)
system.
] ] Carbon of the unsubstituted
Quaternary Aromatic C (ipso to ] ]
~137.8 c=0) ring directly bonded to the
- carbonyl.
) ] Carbon of the substituted ring
Quaternary Aromatic C (ipso to )
~134.9 c=0) directly bonded to the
- carbonyl.
132.0 Aromatic CH (para to Para CH on the unsubstituted
' substituent) phenyl ring.
) Ortho CH carbons on both
~129.8 Aromatic CH (ortho to C=0) )
rings.
) Meta CH carbons on both
~128.2 Aromatic CH (meta to C=0) )
rings.
195 2 Aromatic CH (ortho to tert- CH carbons adjacent to the
' butyl) tert-butyl group.
The central carbon of the tert-
~35.1 Quaternary Carbon (-C(CHs)s)
butyl group.
The three equivalent methyl
~31.1 Methyl Carbons (-C(CHs)3)

carbons of the tert-butyl group.

Interpretation: The spectrum shows distinct signals for the carbonyl carbon, the aromatic

carbons, and the carbons of the tert-butyl group, confirming the molecular structure. The

chemical shifts are consistent with established ranges for these functional groups. The

quaternary carbons (those without attached protons) often show lower intensity peaks.
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Caption: Correlation of Structure with Spectral Data.

Infrared (IR) Spectroscopy: Functional Group
Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to vibrations of its chemical bonds. It is an exceptionally powerful tool for
identifying the functional groups present.

Experimental Protocol: KBr Pellet Method

For solid samples like 4-tert-Butylbenzophenone, the KBr pellet technique is a common and
reliable method for obtaining a high-quality transmission spectrum.

Methodology:

Sample Grinding: Approximately 1-2 mg of 4-tert-Butylbenzophenone is finely ground with
~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

o Pellet Formation: The resulting powder is transferred to a pellet press die. A vacuum is
applied to remove trapped air, and a hydraulic press is used to apply several tons of
pressure, forming a thin, transparent pellet.

e Background Scan: A spectrum of a pure KBr pellet or the empty sample chamber is recorded
as the background.

o Sample Scan: The sample pellet is placed in the spectrometer's sample holder, and the
spectrum is recorded. The background is automatically subtracted to yield the final spectrum
of the compound.

IR Spectrum Analysis

The IR spectrum of 4-tert-Butylbenzophenone is dominated by a strong carbonyl stretch and
characteristic absorptions from the aromatic rings and the alkyl group.[4]

Table 3: Major IR Absorption Bands for 4-tert-Butylbenzophenone
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Vibrational Mode

Wavenumber (cm~12) Intensity .

Assignment
~3060 Medium Aromatic C-H Stretch

_ Aliphatic C-H Stretch (tert-

~2965 Medium

butyl)
~1660 Strong C=0 Stretch (Aryl Ketone)
~1605, ~1580 Medium Aromatic C=C Ring Stretch
~1445 Medium C-H Bend (Aliphatic)
~1280 Strong C-C Stretch / C-H Bend

Aromatic C-H Out-of-Plane
~930 - 690 Strong )

Bending

Interpretation:

e C=0 Stretch (~1660 cm~1): The most prominent peak in the spectrum is the strong, sharp
absorption corresponding to the carbonyl (C=0) stretching vibration. Its position is
characteristic of an aryl ketone, where conjugation with the aromatic rings slightly lowers the
frequency compared to a simple aliphatic ketone.

e C-H Stretches (3100-2850 cm~1): The spectrum shows distinct C-H stretching bands. Those
above 3000 cm~1! are characteristic of sp2-hybridized carbons in the aromatic rings. The
bands below 3000 cm~1, particularly around 2965 cm~1, are due to the sp3-hybridized
carbons of the tert-butyl group.

e Aromatic C=C Stretches (~1605, 1580 cm~1): These absorptions, often appearing as a pair
of peaks, are diagnostic for the presence of an aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic
Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Aromatic ketones like 4-tert-Butylbenzophenone exhibit characteristic absorptions in the UV
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region.

Experimental Protocol: Solution-Phase UV-Vis

Methodology:

e Solvent Selection: A UV-grade solvent that does not absorb in the region of interest is
chosen. Ethanol and cyclohexane are common choices, representing polar and non-polar
environments, respectively.

» Solution Preparation: A dilute stock solution of 4-tert-Butylbenzophenone is prepared. This
is further diluted to an appropriate concentration (typically in the 10=4 to 10~> M range) to
ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.5
AU).

o Measurement: A quartz cuvette is filled with the pure solvent to record a baseline (blank).
The cuvette is then filled with the sample solution, and the absorption spectrum is recorded,
typically from 200 to 400 nm.

UV-Vis Spectrum Analysis

4-tert-Butylbenzophenone displays two main absorption bands characteristic of
benzophenone-type structures.

Table 4: Typical UV-Vis Absorption Maxima (Amax) for 4-tert-Butylbenzophenone

Solvent Amax for Tt - TT* (M) Amax for n - 1t* (M)
Ethanol ~255 ~335
Cyclohexane ~250 ~345

Interpretation:

e TU — T Transition (~250-255 nm):* This is a high-intensity (large molar absorptivity, €)
absorption band arising from the promotion of an electron from a 1t bonding orbital to a t*
antibonding orbital within the conjugated aromatic system. This transition shows a slight red-
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shift (bathochromic shift) in polar solvents like ethanol compared to non-polar solvents like
cyclohexane.[5]

e n - 1T Transition (~335-345 nm):* This is a lower-intensity (small €) absorption band
corresponding to the promotion of a non-bonding (n) electron from the carbonyl oxygen to a
mt* antibonding orbital. This transition exhibits a characteristic blue-shift (hypsochromic shift)
in polar solvents. This is because the polar solvent molecules can stabilize the non-bonding
orbital, increasing the energy gap for the transition.

Conclusion

The collective application of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and
unambiguous characterization of 4-tert-Butylbenzophenone. *H and 13C NMR confirm the
precise atomic connectivity and chemical environments of the carbon-hydrogen framework. FT-
IR spectroscopy validates the presence of key functional groups, notably the aryl ketone and
the aliphatic tert-butyl group. Finally, UV-Vis spectroscopy elucidates the electronic transitions
within the conjugated system. Together, these datasets form a unique spectroscopic fingerprint
that is essential for confirming the identity, purity, and structural integrity of this important
chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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